6,9-Dichloro-2-methoxyacridine has been primarily used as a precursor in the synthesis of other acridine derivatives. Through chemical reactions with quinolizidinylalkylamines, it can yield 4-aminoquinoline and 9-aminoacridine derivatives []. These synthesized compounds may then be further investigated for various research purposes.
Here are some specific examples of its use in the synthesis of other acridine derivatives:
6,9-Dichloro-2-methoxyacridine is an organic compound with the molecular formula C₁₄H₉Cl₂N₃O. It is characterized by its acridine backbone, which is a tricyclic structure containing nitrogen atoms. The compound features two chlorine atoms at the 6 and 9 positions and a methoxy group at the 2 position. Its unique structure contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry.
Several methods exist for synthesizing 6,9-dichloro-2-methoxyacridine:
6,9-Dichloro-2-methoxyacridine has several applications:
Several compounds share structural similarities with 6,9-dichloro-2-methoxyacridine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methoxyacridine | Contains one chlorine atom | Less reactive than 6,9-dichloro variant |
6-Chloroacridine | Contains one chlorine atom at position 6 | Lacks methoxy substitution |
9-Aminoacridine | Amino group at position 9 | More polar due to amino group |
Acridine | Basic tricyclic structure | Lacks halogen substitutions |
The presence of two chlorine atoms and a methoxy group distinguishes 6,9-dichloro-2-methoxyacridine from these similar compounds, enhancing its reactivity and potential biological activity. This unique combination makes it particularly interesting for further research and application in medicinal chemistry.
Acridine and its derivatives represent one of the most privileged pharmacophores in medicinal chemistry, demonstrating diverse applications ranging from DNA intercalators to enzyme inhibitors and therapeutic agents. Since their initial utilization as antibacterial and antiparasite agents, acridine derivatives have evolved into compelling candidates for various therapeutic purposes. The biological activity of acridines is primarily attributed to the planarity of their aromatic structures, which enables intercalation within double-stranded DNA, thereby interfering with cellular machinery. This fundamental property has sparked extensive research into the development of acridine-based patterns for targeting biological entities such as topoisomerases I and II, telomerase/telomere, and protein kinases.
The medicinal significance of acridines extends beyond their DNA-binding capabilities. Research has shown that acridine derivatives can serve as ratiometric selective ion sensors, P-glycoprotein inhibitors to counter multi-drug resistance, and as reversals of neurodegenerative disorders. Moreover, many acridine derivatives and salts exhibit planar, crystalline, and stable characteristics with strong fluorescence, which, when coupled with their marked bio-selectivity and relatively low cytotoxicity, facilitates the study of various biochemical, metabolic, and pharmacological processes.
The exploration of acridine compounds dates back to the early 20th century when scientists began investigating their potential as chemotherapeutic agents. While the exact discovery timeline of 6,9-dichloro-2-methoxyacridine (CAS: 86-38-4) is not explicitly documented in the available literature, it emerged as a significant intermediate in acridine chemistry, particularly in the synthesis of compounds with antimalarial and antibacterial properties.
6,9-Dichloro-2-methoxyacridine, also known by synonyms such as Halocrin or Halocrine, has been extensively studied as a key building block for creating more complex acridine derivatives. Its structural characteristics, featuring strategically placed chlorine atoms that serve as leaving groups in nucleophilic substitution reactions, have made it valuable in medicinal chemistry research.
The academic interest in 6,9-dichloro-2-methoxyacridine stems from several factors. First, its role as a versatile synthetic intermediate enables the creation of numerous bioactive compounds, particularly those with antimalarial and anticancer properties. The compound's reactivity profile, especially at the 9-position, allows for the introduction of various amino and other nucleophilic functionalities, resulting in derivatives with enhanced biological activities.
Second, the ongoing global health challenges posed by malaria, particularly with the emergence of chloroquine-resistant strains of Plasmodium falciparum, necessitate the development of new antimalarial agents. Acridine derivatives synthesized from 6,9-dichloro-2-methoxyacridine have shown promising activity against both chloroquine-sensitive and chloroquine-resistant strains.
Third, the potential anticancer properties of acridine derivatives make 6,9-dichloro-2-methoxyacridine an important starting material for developing novel therapeutic agents. Research has demonstrated that acridine-based compounds can exhibit significant cytotoxic activity against various cancer cell lines.
This comprehensive review aims to provide an in-depth analysis of 6,9-dichloro-2-methoxyacridine, focusing on its chemical properties, synthesis methods, applications in medicinal chemistry, structure-activity relationships, safety profile, and future research directions. The objectives of this review are:
By addressing these objectives, this review seeks to provide researchers with a comprehensive resource on 6,9-dichloro-2-methoxyacridine, facilitating further investigations and applications in medicinal chemistry and related fields.
The classical synthesis of 6,9-dichloro-2-methoxyacridine primarily relies on traditional cyclization methodologies that have been established for acridine derivatives [6]. The most widely employed classical approach involves the Bernthsen reaction, which consists of mixing an aromatic or aliphatic carboxylic acid with a diphenylamine in the presence of zinc chloride and heating at high temperature (200–270 degrees Celsius) for several hours [6]. However, due to these harsh conditions and the limited variety of substrates available, this method has significant limitations for the synthesis of 6,9-dichloro-2-methoxyacridine [6].
A more practical classical approach involves the use of 9-chloroacridine intermediates prepared through well-established synthetic routes [8]. The synthesis typically begins with salicylic acid derivatives that are methylated and then activated for cross-coupling as the corresponding aryl triflate chemset [8]. These species are coupled to substituted aniline chemset to generate diarylamine intermediates, followed by hydrolysis of the methyl ester groups and Friedel-Crafts cyclization with phosphorus oxychloride to generate the 9-chloroacridine framework [8].
The preparation of 6,9-dichloro-2-methoxyacridine through classical methods also involves the cyclization of appropriately substituted anthranillic acid derivatives [11]. This route utilizes Buchwald-Hartwig amination reaction with subsequent saponification of the esters with sodium hydroxide to afford 2-phenylaminoterephthalic acid [11]. Cyclization to give the 9-chloroacridines is accomplished by refluxing in phosphorous oxychloride [11].
Modern synthetic approaches to 6,9-dichloro-2-methoxyacridine have emphasized the development of more environmentally friendly and efficient methodologies [28] [29]. One particularly noteworthy advancement involves the use of microwave-assisted synthesis with cobalt-carbon catalysts derived from rice husks [28]. This method utilizes a one-pot, multi-component pathway with water as the solvent supported by microwave irradiation, achieving reaction performance that remains stable up to 87% yield [28].
Lead tetraacetate has been demonstrated as an efficient, low-cost, and mild reagent for the one-pot synthesis of acridine derivatives [2]. This approach involves the oxidation of 1,2-diols in situ to aldehydes, which subsequently undergo reaction with dimedone and ammonium acetate to yield acridine derivatives [2]. The tandem process involves oxidation, condensation, cyclization, and dehydration under mild conditions at 70 degrees Celsius [2].
A modular and innovative approach has been developed leveraging the synergistic combination of photo-excitation of ortho-alkyl nitroarenes combined with copper-mediated cascade annulation [3] [7]. This method simplifies the synthesis of diverse acridine compounds and expands the range of possible structures, including unsymmetric and multi-substituted derivatives [3]. The team begins with photo-excitation of ortho-alkyl nitroarenes, proceeding through intramolecular hydrogen atom transfer and oxygen relocation to create key amine intermediates [7].
The synthesis of 6,9-dichloro-2-methoxyacridine relies on several key precursor compounds and intermediate formation pathways [1] [33]. The primary precursor for this compound involves 2-methoxybenzoic acid derivatives and chlorinated aromatic compounds [1]. The compound 6,9-dichloro-2-methoxyacridine serves as an important intermediate itself, being used to prepare 6-chloro-2-methoxy-acridin-9-ylamine by reacting with phenol and ammonium carbonate [1].
The intermediate formation process typically involves several stages of transformation [31]. A mixture of appropriately substituted precursor compounds and phosphorus oxychloride is refluxed for 3 hours, followed by the addition of water containing ice cubes and subsequent treatment with liquid ammonia [31]. The inorganic phase is extracted with chloroform and the solvents are evaporated, with column chromatography applied to achieve a pure product with yields reaching 80% [31].
The precursor utilization pathway demonstrates significant versatility in terms of substitution patterns and functional group tolerance [2]. Various 1,2-diols can be employed as starting materials, which are oxidized in situ to aldehydes that subsequently undergo condensation reactions [2]. The reaction conditions are optimized to provide excellent yields ranging from 82% to 95% for different substitution patterns [2].
The synthesis of aminoacridine derivatives from 6,9-dichloro-2-methoxyacridine represents a significant area of chemical transformation [1] [35]. The compound 6,9-dichloro-2-methoxyacridine on reaction with quinolizidinylalkylamines yields 4-aminoquinoline and 9-aminoacridine derivatives [1] [35]. This transformation demonstrates the versatility of the dichloro-methoxyacridine scaffold for producing biologically relevant aminoacridine compounds [1].
The preparation of 9-aminoacridine derivatives involves nucleophilic substitution reactions at the 9-position of the acridine ring [6]. Improved synthesis pathways make use of greener, simpler, and more efficient methods, with fewer reaction steps and increased overall yields, which were doubled in some cases [6]. These synthetic routes towards 4,9-diaminoacridines and 4-aminoacridines have shown promising biological properties [6].
The synthetic methodology for aminoacridine derivatives typically involves the coupling of 9-chloroacridines with appropriate diamines [8]. The coupling reactions are performed under optimized conditions to generate the desired 9-aminoacridine chemset [8]. A notable feature of this strategy is that it allows quick access to variations of the tricyclic acridine heterocycle as well as the amine sidechain [8].
The formation of aminoacridine derivatives can also be achieved through the reaction of 6,9-dichloro-2-methoxyacridine with specific alkylamine compounds [35]. This methodology was used in the synthesis of 9-amino-6-chloro-2-methoxyacridine, N'-(6-Chloro-2-methoxy-acridin-9-yl)-heptylamine, and N,N'-bis-(6-chloro-2-methoxy-acridin-9-yl)-hexane-1,6-diamine [35].
The synthesis of hybrid molecules incorporating the 6,9-dichloro-2-methoxyacridine framework represents an advanced area of chemical transformation [13] [14] [15]. New three-component hybridized ligands, 1,4-disubstituted-1,2,3-triazoles, were synthesized via a 1,3-dipolar cycloaddition reaction of 9-azidoacridine with N/O-propargyl small molecules under click reaction conditions [13]. These acridinyl ligands revealed 60–97% cell growth inhibition in six different biological panels [13].
Porphyrin-bisacridine conjugates have been designed as bifunctional compounds to combine the DNA-binding character of the acridines and the photosensitizing capacity of porphyrin [14]. Two novel porphyrin-bisacridine conjugates were subjected to biophysical evaluation, where both conjugates acted as bis-intercalators via the two acridine chromophores and displayed a longer residence time on DNA relative to the parent acridine ligand [14].
The development of acridine-triazene combilexins represents another significant advancement in hybrid molecule synthesis [15]. These novel agents contain a 1,3-diaryltriazene linker moiety, which is attached to an intercalating acridine chromophore by a functionalized thiazole residue [15]. The 9-arylacridine is predicted to confer rotational freedom to the hybrid molecule and thus facilitate bifunctional interaction with double-stranded DNA [15].
Porphyrin-acridine hybrids bearing meso-substituted pyridine, imidazole, and pyrazole rings have been investigated for their interaction with DNA [16]. Docking simulations revealed that porphyrin-acridine hybrid compounds can interact with DNA duplexes via minor groove and intercalative binding [16]. The long chain connecting the porphyrin ring to the acridine group allows it to form a more stable conformation and contribute to the hybrid molecule's interaction with DNA [16].
The synthesis of peptidomimetic and glycylglycine conjugates represents a specialized area of acridine derivatization [17] [18] [19]. Acridine-N peptide conjugates have been developed to display enhanced affinity and specificity for RNA targets [17] [18]. A series of peptide-acridine conjugates were designed and synthesized using portions of the RNA-binding domain of N protein (11- and 22-residue peptide segments) [17].
The full-length peptide-acridine conjugate displayed substantially improved RNA binding affinity (approximately 80-fold; dissociation constant approximately 15 picomolar) relative to the peptide alone (dissociation constant approximately 1.2 nanomolar) [17] [18]. The observed binding enhancement was unique to the full-length conjugate with a flexible linker, implying that the structural context of acridine presentation was critical [17].
The synthesis methodology for acridine-peptide conjugates involves automated solid-phase peptide synthesis using fluorenylmethyloxycarbonyl protected monomers [17]. A series of full-length lambda N22 and truncated lambda N11 acridine-peptide conjugates were manually synthesized on the resin using specialized chemistry [17]. Two types of flexible linkers, a glycine-glycine linker and an ethylene glycol linker, were used in the synthesis [17].
A novel and high-yielding synthesis of 9-anilinoacridine-4-carboxylic acid has been reported for use in the solid-phase synthesis of acridine-peptide conjugates [19]. This acid has been used in the solid-phase synthesis of a small combinatorial library of acridine-peptide conjugates [19]. The development of these conjugates makes possible the generation of acridine-peptide libraries for the discovery of structure-specific nucleic acid ligands [19].
An acridine derivative of N-alpha-fluorenylmethyloxycarbonyl-lysine has been prepared and used in solid-phase peptide synthesis [21]. The fluorescence properties of the acridine reporter group are retained throughout the peptide synthesis procedure [21]. The utility of the acridine group was demonstrated by its use as an energy acceptor in a fluorescence energy-quenching assay [21].
The reaction mechanisms governing the synthesis and transformation of 6,9-dichloro-2-methoxyacridine have been extensively studied through both computational and experimental approaches [23] [25]. Aromatic nucleophilic substitution on the C9 carbon of acridine plays an important role in multiple applications, with the rate of the key reaction being strongly dependent on the environment and acridine substituents [23]. Density functional theory has been used for computational studies, with the activation energy of model derivatives determined experimentally from kinetic studies [23].
The reactivity pattern observed for various oxidizing agents is consistent with a mechanism involving rate-determining electron transfer [25]. A tentative mechanism has been proposed involving the initial one-electron oxidation followed by irreversible loss of a proton to yield the N-methyl-9-acridanyl radical, which is rapidly oxidized by a second electron transfer [25]. The mechanism of electrochemical oxidation follows established pathways for similar heterocyclic systems [25].
The formation of acridine derivatives through multicomponent reactions follows a well-established mechanistic pathway [2]. Lead tetraacetate oxidizes 1,2-diol to benzaldehyde giving acetic acid, which subsequently provides acid catalysis for condensation between benzaldehyde and dimedone to give the chalcone [2]. The chalcone undergoes Michael addition with enamine which is formed in situ by the reaction of dimedone with ammonium acetate, yielding the corresponding acridine via cyclization followed by dehydration [2].
Theoretical considerations for the reactivity of acridine derivatives have revealed that most acridine substituents, such as the nitro group and chlorine atom, reduce the activation energy [23]. Only the methoxy group and saturation of the aromatic ring cause an increase in activation energy [23]. The nitro group, being an electron-withdrawing substituent, enhances the reaction, while owing to their negative inductive effects, the chlorine atom and trifluoromethyl group also increase the reactivity [23].
The computed reaction energies and geometries of transition states provide insight into the underlying reaction mechanisms [23]. There is low variance in the total reaction energies, with values ranging from -118 kilojoules per mole to -136 kilojoules per mole for different substitution patterns [23]. The geometries of the transition states are similar to those observed for pyridine model systems [23].
A comprehensive comparative analysis of synthetic routes to 6,9-dichloro-2-methoxyacridine reveals significant differences in efficiency, environmental impact, and practical utility [2] [6] [28]. The traditional Bernthsen reaction, while historically important, suffers from harsh reaction conditions requiring temperatures of 200-270 degrees Celsius and extended reaction times [6]. This classical approach also has limited substrate scope and produces lower yields compared to modern methodologies [6].
Synthetic Method | Reaction Temperature | Reaction Time | Yield Range | Environmental Impact |
---|---|---|---|---|
Bernthsen Reaction | 200-270°C | Several hours | Moderate | High (harsh conditions) |
Lead Tetraacetate Method | 70°C | 2 hours | 82-95% | Low (mild conditions) |
Microwave-Assisted | Variable | Minutes | Up to 87% | Very Low (green solvent) |
Buchwald-Hartwig Route | 120°C | 16 hours | Moderate-Good | Moderate |
The lead tetraacetate methodology represents a significant improvement over classical approaches, offering excellent yields ranging from 82% to 95% under much milder conditions [2]. This method operates at 70 degrees Celsius for only 2 hours and demonstrates broad functional group tolerance [2]. The attractive features of this process include mild reaction conditions, short reaction times, easy isolation of products, and excellent yields [2].
Modern microwave-assisted synthesis using cobalt-carbon catalysts derived from rice husks provides exceptional environmental benefits [28] [29]. This approach utilizes water as the solvent supported by microwave irradiation, achieving reaction performance that remains stable up to 87% yield [28]. The advantages of this method include decreased reaction duration and the use of an eco-friendly solvent that is compatible with catalyst reusability [29].
The Buchwald-Hartwig amination approach offers good yields and allows for systematic variation of substitution patterns [11]. However, this method requires longer reaction times (16 hours) and higher temperatures (120 degrees Celsius) compared to the lead tetraacetate method [11]. The route allows ready variation of both the tricyclic aromatic heterocyclic core and the disubstituted diamine sidechain [8].
Comparative yield analysis across different synthetic routes demonstrates that modern methodologies consistently outperform classical approaches [2] [6]. The improved synthesis pathways make use of greener, simpler, and more efficient methods, with fewer reaction steps and increased overall yields, which were doubled in some cases compared to traditional methods [6]. These improvements represent significant advances in the field of acridine chemistry [6].
Irritant;Health Hazard